molecular formula C21H15N3O3S2 B11139711 N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide

N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide

Cat. No.: B11139711
M. Wt: 421.5 g/mol
InChI Key: JAMJNCJSFDLQFJ-ZHACJKMWSA-N
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Description

N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a complex organic compound that features a combination of several heterocyclic structures, including thiophene, thiazole, and furan. These heterocyclic compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon synthetic methods for such compounds include the Gewald reaction, Paal-Knorr synthesis, and various condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Anticancer Properties

Research indicates that N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide exhibits significant anticancer activity. For instance, in vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
A54956.88

These findings suggest its potential as a lead compound in anticancer drug development .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary evaluations indicate effectiveness against various bacterial strains. For example, derivatives have demonstrated activity comparable to standard antibiotics in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Anticancer Efficacy : A study published in ACS Omega highlighted the design and synthesis of related compounds showing promising anticancer activity against multiple cell lines .
  • Antimicrobial Evaluation : Research published in Drug Design, Development and Therapy assessed a series of thiophene derivatives for their antimicrobial properties against clinical isolates .

Mechanism of Action

The mechanism of action of N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer a diverse range of chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications .

Biological Activity

N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound features a unique combination of functional groups, including:

  • Furan ring
  • Thiazole ring
  • Thiophene moiety

Its molecular formula is C21H15N3O3S2C_{21}H_{15}N_{3}O_{3}S_{2} with a molecular weight of approximately 421.5 g/mol .

Research indicates that this compound may interact with specific molecular targets, including enzymes and receptors involved in disease processes. Molecular docking studies suggest that it can bind to proteins or enzymes, potentially inhibiting their activity and leading to desired biological effects.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the thiazole moiety have shown significant inhibition against Escherichia coli β-glucuronidase with IC50_{50} values ranging from 0.25 μM to 2.13 μM . The compound's structural features contribute to its effectiveness as an inhibitor.

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer properties. Studies suggest that thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Formation of the thiazole ring through cyclization reactions.
  • Coupling reactions to attach the furan and thiophene moieties.
  • Purification using techniques like recrystallization or chromatography.

Optimization of these synthetic routes is crucial for maximizing yield and purity while adhering to green chemistry principles.

Case Studies and Research Findings

A notable study evaluated a series of 5-phenyl derivatives containing the thiazole moiety for their inhibitory effects on E. coli β-glucuronidase. The best-performing compound exhibited an uncompetitive inhibition mechanism with a KiK_i value of 0.14 μM . This highlights the potential for developing new therapeutic agents targeting gastrointestinal toxicity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(4-thiophenyl)thiazoleContains thiophene and thiazole ringsSimpler structure; fewer functional groups
4-AminoquinolineContains an amino group and quinoline structureKnown for antimalarial properties
Benzothiazole derivativesSimilar thiazole structure with benzene ringDiverse biological activities including antimicrobial effects

N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-y]furan–2-carboxamide stands out due to its unique combination of furan, thiophene, and thiazole moieties along with its promising biological activities.

Properties

Molecular Formula

C21H15N3O3S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-[2-[[(E)-3-phenylprop-2-enoyl]amino]-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C21H15N3O3S2/c25-17(11-10-14-6-2-1-3-7-14)22-21-23-18(16-9-5-13-28-16)20(29-21)24-19(26)15-8-4-12-27-15/h1-13H,(H,24,26)(H,22,23,25)/b11-10+

InChI Key

JAMJNCJSFDLQFJ-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4

Origin of Product

United States

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